4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide
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Overview
Description
4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylsulfanyl group, a pyridinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may include the following steps:
Formation of the Pyrimidinyl Intermediate: This step involves the synthesis of the pyrimidinyl core, which can be achieved through various cyclization reactions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using thiolation reactions, often involving thiol reagents.
Attachment of the Pyridinyl Group: The pyridinyl group is typically introduced through nucleophilic substitution reactions.
Formation of the Sulfoxide: The final step involves the oxidation of the sulfide to the sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.
Major Products
Sulfoxide to Sulfone: Oxidation of the sulfoxide results in the formation of the corresponding sulfone.
Sulfoxide to Sulfide: Reduction of the sulfoxide yields the sulfide.
Scientific Research Applications
4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyridinyl and pyrimidinyl groups may interact with nucleic acids and proteins, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide
- 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone
Uniqueness
4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS2/c23-16-9-11-19(12-10-16)29(27)15-17-14-21(28-18-6-2-1-3-7-18)26-22(25-17)20-8-4-5-13-24-20/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVCLHVDRWKELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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